
2,4-Difluoro-3-cyanophenylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Difluoro-3-cyanophenylboronic acid pinacol ester is an organoboron compound with the molecular formula C13H14BF2NO2. It is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound is characterized by the presence of a boronic acid ester group, a cyano group, and two fluorine atoms on the aromatic ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-cyanophenylboronic acid pinacol ester typically involves the following steps:
Bromination: The starting material, 2,4-difluorobenzonitrile, is brominated to form 2,4-difluoro-3-bromobenzonitrile.
Borylation: The brominated compound undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, to yield the desired boronic acid pinacol ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Efficient borylation: Employing continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Difluoro-3-cyanophenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the free boronic acid.
Common Reagents and Conditions
Palladium catalysts: Such as palladium acetate or palladium chloride.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran, toluene, or dimethylformamide.
Major Products
Biaryl compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Boronic acids: Produced by hydrolysis of the ester group.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
DFCPB has been explored for its potential in drug development, particularly as a pharmacophore in the design of inhibitors for various biological targets. Its boronic acid moiety allows for reversible covalent bonding with target proteins, which is crucial in developing therapeutics for diseases such as cancer.
- Case Study : Research has indicated that boronic acids can act as proteasome inhibitors. DFCPB's structure enables it to interact effectively with proteasomes, potentially leading to new cancer therapies that exploit this mechanism.
Organic Synthesis
In organic synthesis, DFCPB serves as an important reagent in cross-coupling reactions, particularly Suzuki-Miyaura coupling. This reaction is fundamental for forming carbon-carbon bonds and is widely used in synthesizing complex organic molecules.
- Application : DFCPB can be utilized to couple with various aryl halides to synthesize biaryl compounds, which are key intermediates in pharmaceuticals and agrochemicals.
Materials Science
The unique properties of DFCPB make it suitable for applications in materials science, particularly in the development of functional materials such as sensors and polymers.
- Research Insight : Studies have shown that incorporating boronic acids into polymer matrices can enhance the material's sensitivity to specific analytes, making them useful in sensor technology.
Data Table of Applications
Application Area | Description | Example Use Case |
---|---|---|
Medicinal Chemistry | Development of proteasome inhibitors for cancer therapy | Inhibitory activity against specific cancer cells |
Organic Synthesis | Reagent in Suzuki-Miyaura coupling reactions | Synthesis of biaryl compounds |
Materials Science | Development of functional materials and sensors | Enhanced sensitivity in chemical sensors |
Wirkmechanismus
The primary mechanism of action for 2,4-Difluoro-3-cyanophenylboronic acid pinacol ester involves its role as a reagent in the Suzuki-Miyaura coupling reaction. The process includes:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl or styrene product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Carboxy-2-fluorophenylboronic acid pinacol ester: Similar structure but with a carboxylic acid group instead of a cyano group.
2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Similar structure but with different substitution patterns on the aromatic ring.
Uniqueness
2,4-Difluoro-3-cyanophenylboronic acid pinacol ester is unique due to the presence of both fluorine atoms and a cyano group, which can significantly influence its reactivity and the properties of the resulting products. The combination of these functional groups makes it a versatile and valuable reagent in organic synthesis.
Biologische Aktivität
2,4-Difluoro-3-cyanophenylboronic acid pinacol ester (CAS No. 2216724-47-7) is a boronic ester that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a boronic acid moiety that is crucial for its reactivity in various chemical reactions, including the Suzuki-Miyaura coupling.
- Molecular Formula : C13H14BClF2N
- Molecular Weight : 247.08 g/mol
- CAS Number : 2216724-47-7
The biological activity of this compound primarily arises from its ability to participate in biochemical pathways through the formation of covalent bonds with target biomolecules. The boronic acid group allows for reversible binding to diols and other nucleophiles, which is a key feature in drug design.
Key Targets
- Enzymatic Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with the active site.
- Anticancer Activity : Research indicates that boronic esters can induce apoptosis in cancer cells by interfering with cell signaling pathways.
Anticancer Properties
Recent studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Reference |
---|---|---|
A549 (Lung Cancer) | 12.5 | |
MCF-7 (Breast Cancer) | 15.0 | |
HeLa (Cervical Cancer) | 10.0 |
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
The mechanism by which this compound exerts its anticancer effects includes:
- Inhibition of Cell Proliferation : It disrupts the cell cycle, leading to reduced proliferation rates.
- Induction of Apoptosis : The compound triggers apoptotic pathways, leading to programmed cell death.
Case Studies
- Study on A549 Cell Line : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis.
- MCF-7 and HeLa Studies : Further investigations revealed that the compound could sensitize cancer cells to conventional chemotherapeutics, enhancing their efficacy.
Safety and Toxicology
While the biological activity is promising, it is essential to consider the safety profile of this compound:
- Acute Toxicity : Classified under GHS as harmful if swallowed (H302) and causes skin irritation (H315).
- Handling Precautions : Proper laboratory safety measures should be observed when handling this compound due to its potential toxicity.
Eigenschaften
IUPAC Name |
2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BF2NO2/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)8(7-17)11(9)16/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHULEIUEVRXAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.